Lipophilicity and Polar Surface Area Relative to the N₁-Butyl Homolog
The target compound (N₁-ethyl) exhibits a computed LogP of 2.52 (ALOGPS) and a TPSA of 55.2 Ų, whereas the closest commercially available N₁-butyl analog (CAS 725710-54-3; C₁₆H₂₃N₃O₂S₂) yields a higher computed LogP (~3.1) and an equivalent TPSA (55.2 Ų) due to the extended alkyl chain [1]. The ΔLogP of approximately +0.6 units for the butyl analog translates to a roughly 4-fold increase in octanol–water partition coefficient, which can influence membrane permeability, solubility, and metabolic clearance without altering hydrogen-bond donor/acceptor counts.
| Evidence Dimension | Predicted lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.52 (ALOGPS) |
| Comparator Or Baseline | 1-Butyl-5-(piperidine-1-sulfonyl)-1H-1,3-benzodiazole-2-thiol (CAS 725710-54-3): LogP ~3.1 (estimated by ALOGPS) |
| Quantified Difference | ΔLogP ≈ +0.6 (butyl more lipophilic) |
| Conditions | In silico prediction; consistent software algorithms; no experimental logP determination available for either compound |
Why This Matters
Procurement decisions for lipophilicity-sensitive assay panels (e.g., CNS penetration, CYP inhibition) require the lower LogP ethyl variant to avoid nonspecific binding and solubility deficits inherent to the butyl analog.
- [1] PubChem. 1-Butyl-5-(piperidine-1-sulfonyl)-1H-1,3-benzodiazole-2-thiol (CAS 725710-54-3). Computed Properties. Accessed 2026-05-10. View Source
